molecular formula C6H3NaO4 B12661397 Sodium alpha-oxofuran-2-acetate CAS No. 58946-33-1

Sodium alpha-oxofuran-2-acetate

Cat. No.: B12661397
CAS No.: 58946-33-1
M. Wt: 162.07 g/mol
InChI Key: CWVQEFSEJJBCLC-UHFFFAOYSA-M
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Description

Properties

CAS No.

58946-33-1

Molecular Formula

C6H3NaO4

Molecular Weight

162.07 g/mol

IUPAC Name

sodium;2-(furan-2-yl)-2-oxoacetate

InChI

InChI=1S/C6H4O4.Na/c7-5(6(8)9)4-2-1-3-10-4;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

CWVQEFSEJJBCLC-UHFFFAOYSA-M

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium alpha-oxofuran-2-acetate involves several steps. One method includes the reaction of oxalic acid with an organic alkali solution at low temperatures (5-10°C). This is followed by the addition of a trichloromethyl carbonate solution, maintaining the temperature for 2-4 hours. The resulting solution is then added to a furan and Lewis acid solution at 20-25°C, and the mixture is quenched at 0-10°C to obtain alpha-oxo-2-furanacetic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. These methods focus on minimizing environmental hazards and energy consumption while ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium alpha-oxofuran-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: The furan ring allows for various substitution reactions, where different substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Sodium alpha-oxofuran-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium alpha-oxofuran-2-acetate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 2-(2-oxofuran-3-yl)acetate
  • CAS Number : 58946-33-1
  • Molecular Formula : C₆H₅NaO₄
  • Grade : Industrial (99% purity)
  • Applications : Widely used in agrochemicals, active pharmaceutical ingredients (APIs), food additives, and chemical intermediates .

Structural Features :
The compound consists of a furan ring substituted with an oxo group at the α-position and an acetate moiety at the 2-position, stabilized by a sodium counterion. Its reactivity is influenced by the electron-withdrawing oxo group and the carboxylate functionality, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Sodium Chloroacetate (CAS 3926-62-3)

Key Differences :

  • Substituent : Chlorine atom replaces the oxofuran ring.
  • Formula : C₂H₃ClO₂•Na .
  • Reactivity : The chloro group imparts higher electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the oxofuran derivative.
  • Toxicity : Classified as a skin and eye irritant; requires stringent handling protocols .
  • Applications : Primarily used as a herbicide intermediate and in organic synthesis .

Comparison Table :

Property Sodium alpha-oxofuran-2-acetate Sodium Chloroacetate
CAS No. 58946-33-1 3926-62-3
Key Functional Group Oxofuran + carboxylate Chloro + carboxylate
Reactivity Moderate (electron-withdrawing) High (electrophilic)
Toxicity Lower (industrial handling) Higher (irritant)

Sodium Fluoroacetate (CAS 62-74-8)

Key Differences :

  • Substituent : Fluorine atom replaces the oxofuran ring.
  • Toxicity : Extremely toxic (LD₅₀ ~2 mg/kg in humans); classified as a "substance of very high concern" (SVHC) under EU regulations .
  • Applications: Historically used as a rodenticide (Compound 1080), now heavily restricted due to environmental persistence .

Comparison Table :

Property This compound Sodium Fluoroacetate
CAS No. 58946-33-1 62-74-8
Key Functional Group Oxofuran + carboxylate Fluoro + carboxylate
Toxicity Low Extreme
Regulatory Status Industrial use permitted Restricted (SVHC)

Ethyl alpha-oxofuran-2-acetate (CAS 1639-37-8)

Key Differences :

  • Ester vs. Salt : Ethyl ester derivative instead of sodium salt.
  • Reactivity : The ester form is less polar, enhancing lipid solubility for pharmaceutical applications.
  • Applications : Intermediate in flavor/fragrance synthesis and APIs .

Comparison Table :

Property This compound Ethyl alpha-oxofuran-2-acetate
CAS No. 58946-33-1 1639-37-8
Counterion/Group Sodium Ethyl ester
Solubility High (polar solvents) Moderate (organic solvents)
Applications Agrochemicals, APIs Flavors, fragrances

Sodium N-Heptyl Sulphate (CAS Not Specified)

Key Differences :

  • Functional Group : Sulphate group replaces carboxylate.
  • Surfactant Properties : Acts as an anionic surfactant, unlike the carboxylate’s role as a synthetic intermediate.
  • Applications : Used in detergents and emulsifiers .

Comparison Table :

Property This compound Sodium N-Heptyl Sulphate
Functional Group Carboxylate + oxofuran Sulphate + alkyl chain
Primary Use Chemical synthesis Surfactant
Polarity High Moderate (amphiphilic)

Biological Activity

Sodium alpha-oxofuran-2-acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

This compound is a derivative of furan and oxoacetic acid, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows it to engage in various chemical reactions, making it a versatile candidate for pharmaceutical applications.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. These properties are particularly relevant in the context of increasing antibiotic resistance. The compound has been shown to inhibit the growth of several bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The above table summarizes the minimum inhibitory concentrations (MIC) required to inhibit the growth of various bacterial strains.

The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound may inhibit key enzymes involved in cell wall biosynthesis, leading to cell lysis and death.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

Antifungal Activity Assessment

Another study focused on the antifungal properties of this compound against Candida albicans. The compound exhibited a significant reduction in fungal viability at concentrations as low as 16 µg/mL. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Research Findings

Recent findings indicate that this compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This dual action—antimicrobial and anti-inflammatory—positions this compound as a promising candidate for further development in therapeutic applications.

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